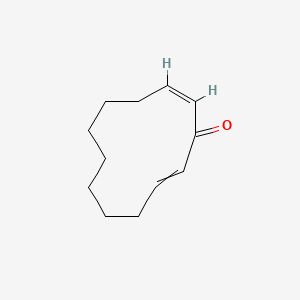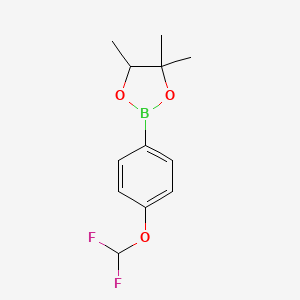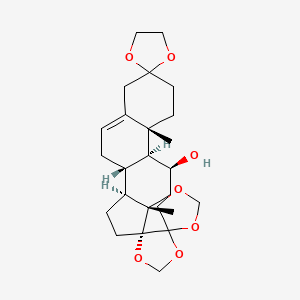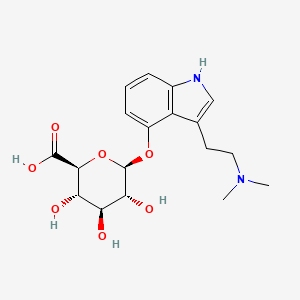
Psilocin O-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psilocin O-Glucuronide is a metabolite of psilocin, which is the active compound derived from psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocin is known for its psychoactive effects, which are primarily mediated through its action on serotonin receptors in the brain. This compound is formed in the body through the process of glucuronidation, where psilocin is conjugated with glucuronic acid, making it more water-soluble and easier to excrete .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Psilocin O-Glucuronide typically involves the enzymatic glucuronidation of psilocin. This process can be carried out using uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to psilocin . The reaction conditions generally include a buffered aqueous solution, with optimal pH and temperature conditions for the specific UGT enzyme used.
Industrial Production Methods: Industrial production of this compound would likely follow similar enzymatic processes, scaled up to accommodate larger volumes. This would involve the use of bioreactors to maintain the necessary conditions for enzyme activity and efficient conversion of psilocin to its glucuronide form .
化学反应分析
Types of Reactions: Psilocin O-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes, regenerating psilocin . This reaction is significant in the context of its metabolism and excretion in the body.
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of beta-glucuronidase, which can be found in various tissues and organs . The reaction conditions include a suitable pH and temperature that favor enzyme activity.
Major Products Formed: The major product formed from the hydrolysis of this compound is psilocin, which can then exert its psychoactive effects or undergo further metabolism .
科学研究应用
Psilocin O-Glucuronide has several applications in scientific research, particularly in the fields of pharmacology, toxicology, and forensic science. It is used as a biomarker to study the metabolism and excretion of psilocin in the body . Additionally, it is valuable in the development of analytical methods for detecting psilocin and its metabolites in biological samples . Research into the pharmacokinetics of psilocin and its glucuronide conjugates helps in understanding the duration and intensity of its psychoactive effects .
作用机制
Psilocin O-Glucuronide itself is not pharmacologically active; however, its formation and hydrolysis play a crucial role in the pharmacokinetics of psilocin. Psilocin exerts its effects by acting as a partial agonist at serotonin 5-HT2A receptors in the brain . This interaction leads to altered perception, mood, and cognition, which are characteristic of the psychedelic experience .
相似化合物的比较
Psilocin O-Glucuronide is similar to other glucuronide conjugates of psychoactive compounds, such as morphine-6-glucuronide and codeine-6-glucuronide, which are metabolites of morphine and codeine, respectively . These compounds also undergo glucuronidation to increase their water solubility and facilitate excretion. this compound is unique in its association with the psychedelic effects of psilocin, which distinguishes it from other glucuronide metabolites .
List of Similar Compounds:- Morphine-6-glucuronide
- Codeine-6-glucuronide
- 4-Hydroxyindole-3-acetic acid (a metabolite of serotonin)
- 4-Hydroxytryptophol (another metabolite of serotonin)
属性
CAS 编号 |
514212-83-0 |
|---|---|
分子式 |
C18H24N2O7 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |
InChI 键 |
QPZFVYCQQOLROG-RNGZQALNSA-N |
手性 SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


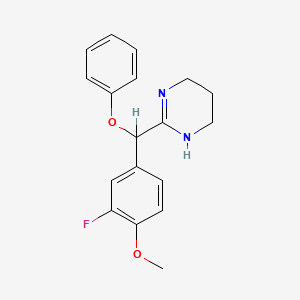
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
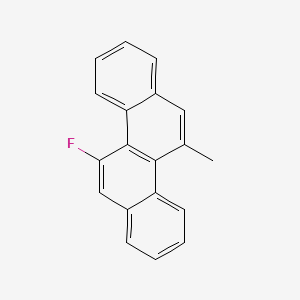
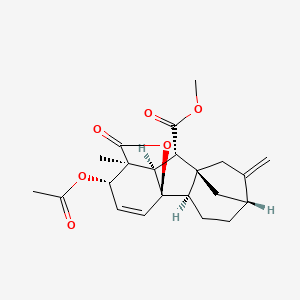
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
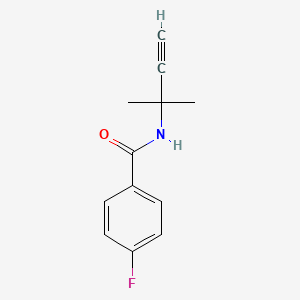

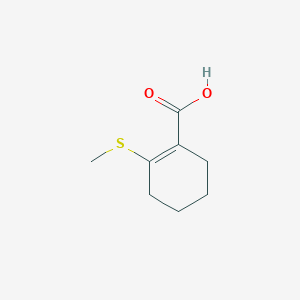
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
